![molecular formula C20H15F3N2O4 B2942952 (2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 312607-29-7](/img/structure/B2942952.png)
(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Beschreibung
The compound (2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based derivative characterized by a methoxy group at position 8, an acetylated carboxamide at position 3, and a 4-(trifluoromethyl)phenyl imino substituent at position 2. Its molecular formula is C24H18F3N3O3 (molar mass: 453.41 g/mol). The trifluoromethyl group confers strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic interactions in biological systems . This compound is synthesized via condensation reactions similar to those described for 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives, where aldehyde precursors are reacted with amines to form imine linkages .
Eigenschaften
IUPAC Name |
N-acetyl-8-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)15-10-12-4-3-5-16(28-2)17(12)29-19(15)25-14-8-6-13(7-9-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUCXMZEIYGEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly referred to as N-acetyl-8-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The chemical formula of this compound is with a CAS number of 312607-29-7. It features a chromene structure that is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
PC3 (Prostate) | 6.5 | Inhibition of Bcl-2 expression |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is attributed to the suppression of NF-kB signaling pathways, which play a crucial role in inflammation.
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) | Inhibition (%) |
---|---|---|
TNF-alpha | 150 | 65 |
IL-6 | 200 | 70 |
Case Study 1: Breast Cancer
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent in breast cancer management.
Case Study 2: Prostate Cancer
Another investigation focused on the PC3 prostate cancer cell line, where the compound was found to significantly reduce cell viability and promote apoptosis. The study highlighted the importance of further research into its use as an adjunct therapy in prostate cancer treatment protocols.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
- Signal Transduction Interference : Disruption of NF-kB signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Molecular Properties
Functional Group Impact
- Trifluoromethyl vs. Chloro/Methyl : The 4-(trifluoromethyl)phenyl group in the target compound enhances hydrophobicity and resistance to oxidative metabolism compared to 2-chlorophenyl (Compound 15) or 4-methylphenyl (ethoxy derivative) . The trifluoromethyl group’s steric bulk and electronegativity may improve binding to hydrophobic enzyme pockets.
- Methoxy vs.
- Heterocyclic Substituents : The benzothiazole and benzodiazolyl groups (Evidences 8, 10) introduce aromatic heterocycles, enabling π-π stacking and hydrogen bonding. These features may enhance target affinity but reduce solubility .
Pharmacological Relevance
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents. The trifluoromethyl group’s electronegativity may alter hydrogen-bond acceptor capacity compared to methyl or chloro groups, influencing crystallinity and dissolution rates . Computational studies using density-functional theory (DFT) (Evidences 1, 2) could further elucidate electronic effects, while SHELX software () may aid in crystallographic analysis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.